(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid

説明

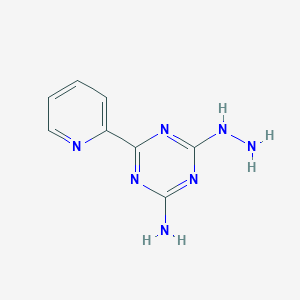

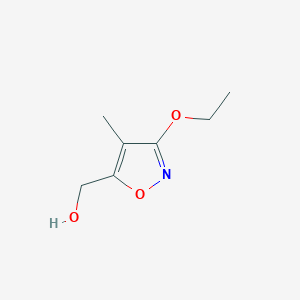

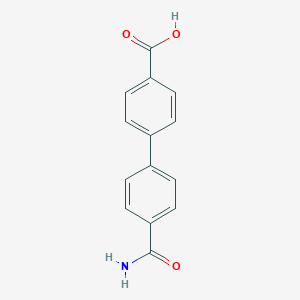

This compound is a derivative of pyrrolidine, which is a cyclic amine. The “(2S,3S)” notation indicates that it has two chiral centers at the 2nd and 3rd carbon atoms in the pyrrolidine ring, and both of them are in the S configuration. The “tert-Butoxycarbonyl” (often abbreviated as t-Boc or Boc) group is a common protecting group used in organic synthesis, particularly for amines. The “hydroxy” group at the 3rd position and the “carboxylic acid” group at the 2nd position indicate that this compound has both alcohol and acid functionalities .

Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its IUPAC name and the general rules of organic chemistry. It would have a five-membered ring (from the pyrrolidine) with a Boc-protected amine group, a hydroxy group, and a carboxylic acid group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The Boc group can be removed under acidic conditions to reveal the amine. The hydroxy and carboxylic acid groups may undergo typical alcohol and acid reactions, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (like the hydroxy and carboxylic acid groups) would likely make it more soluble in polar solvents. The exact properties would need to be determined experimentally .科学的研究の応用

Synthesis of Peptide Analogues

Boc-trans-3-hydroxy-L-proline is utilized in the synthesis of peptide analogues. These analogues can be used to study protein-protein interactions, enzyme inhibition, and receptor binding. The compound’s structure allows for the introduction of conformational constraints in peptides, which can enhance their biological activity and stability .

Protease Inhibitors

This compound serves as a building block in the development of protease inhibitors. Protease inhibitors are crucial in the treatment of diseases such as HIV/AIDS and hepatitis C. By inhibiting the action of proteases, these compounds prevent the viral replication process .

Pharmaceutical Research

In pharmaceutical research, Boc-trans-3-hydroxy-L-proline is used to create more effective and stable drugs. Its incorporation into drug molecules can improve pharmacokinetic properties and increase resistance to metabolic degradation .

Cancer Research

Researchers use this compound to study the urinary secretion of hydroxyproline in cancer patients. This research could lead to the development of new cancer biomarkers and screening tests, aiding in early detection and treatment strategies .

Biochemical Studies

Boc-trans-3-hydroxy-L-proline is involved in biochemical studies related to collagen metabolism. Since hydroxyproline is a major component of collagen, this compound is used to understand collagen synthesis and breakdown, which has implications in aging and tissue repair .

Chemical Biology

In chemical biology, the compound is used to explore the structure-activity relationships of bioactive molecules. By modifying the hydroxyproline moiety, researchers can investigate how changes in molecular structure affect biological function .

Material Science

The unique properties of Boc-trans-3-hydroxy-L-proline make it suitable for material science applications, particularly in the development of biomaterials. Its incorporation into polymers can lead to materials with improved mechanical properties and biocompatibility .

Enzymology

Finally, Boc-trans-3-hydroxy-L-proline is used in enzymology to study the mechanism of action of proline-specific enzymes. Understanding these enzymes can have significant implications in the field of metabolic engineering and synthetic biology .

作用機序

Target of Action

Boc-trans-3-hydroxy-L-proline, also known as (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid or Boc-(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, primarily targets collagen and non-collagen proteins . This compound is a minor analogue of trans-4-hydroxy-L-proline, which is highly abundant in collagen . Collagen accounts for about one-third of body proteins in humans and other animals .

Mode of Action

The compound is formed from the post-translational hydroxylation of proteins, primarily collagen and, to a much lesser extent, non-collagen proteins . It plays an important role in regulating the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor .

Biochemical Pathways

The formation of trans-4-hydroxy-L-proline residues contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .

Pharmacokinetics

The degradation pathways of trans-3-hydroxy-l-proline suggest that it is metabolized into ornithine and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .

Result of Action

The compound can scavenge reactive oxygen species and has both structural and physiological significance in animals . Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .

Action Environment

The action of Boc-trans-3-hydroxy-L-proline can be influenced by various environmental factors. For instance, dietary protein intake and hypoxia can modulate the biochemical events triggered by this compound

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554782 | |

| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187039-57-2 | |

| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)

![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)

![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)